molecular formula C10H7F3O3 B8053753 Methyl 4-formyl-2-(trifluoromethyl)benzoate

Methyl 4-formyl-2-(trifluoromethyl)benzoate

Cat. No.: B8053753
M. Wt: 232.16 g/mol
InChI Key: CGGGWRDRBMSXOL-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2-(trifluoromethyl)benzoate: is an organic compound characterized by a benzene ring substituted with a formyl group at the 4-position and a trifluoromethyl group at the 2-position, along with a methoxy carbonyl group. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-(trifluoromethyl)benzoic acid as the starting material.

  • Formylation Reaction: The formyl group is introduced using reagents like formyl chloride or formic acid in the presence of a catalyst.

  • Esterification: The carboxylic acid group is converted to its methyl ester using methanol in the presence of an acid catalyst.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, allowing for precise control over reaction conditions and quality.

  • Continuous Flow Process: This method is employed for large-scale production, ensuring consistent quality and efficiency.

Types of Reactions:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The trifluoromethyl group can be reduced using reducing agents like lithium aluminum hydride.

  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the formyl group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and acetic acid.

  • Reduction: Lithium aluminum hydride, diisobutylaluminum hydride (DIBAL-H).

  • Substitution: Lewis acids like aluminum chloride, and Friedel-Crafts acylation conditions.

Major Products Formed:

  • Oxidation: 4-formyl-2-(trifluoromethyl)benzoic acid.

  • Reduction: 2-(trifluoromethyl)benzyl alcohol.

  • Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways. Industry: The compound finds applications in the production of agrochemicals and materials science.

Mechanism of Action

The compound exerts its effects through its ability to participate in various chemical reactions, primarily through the formyl and trifluoromethyl groups. These groups influence the reactivity of the benzene ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in pharmaceuticals or binding to specific receptors in biological studies.

Comparison with Similar Compounds

  • Methyl 3-formyl-2-(trifluoromethyl)benzoate: Similar structure but with the formyl group at the 3-position.

  • Methyl 4-formyl-3-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group at the 3-position.

  • Methyl 2-formyl-4-(trifluoromethyl)benzoate: Similar structure but with the formyl group at the 2-position.

Uniqueness: Methyl 4-formyl-2-(trifluoromethyl)benzoate is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The presence of both the formyl and trifluoromethyl groups on the benzene ring makes it particularly useful in certain chemical reactions and research applications.

This comprehensive overview highlights the importance and versatility of this compound in various fields of science and industry. Its unique structure and reactivity make it a valuable compound for researchers and industrial applications alike.

Properties

IUPAC Name

methyl 4-formyl-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGGWRDRBMSXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxymethyl-2-trifluoromethyl-benzoic acid methyl ester (Example I9) (7.15 g) in dichloromethane (150 ml) was added manganese dioxide (25.1 g). The reaction mixture stirred at ambient temperature for 2.5 hours. The reaction mixture was filtered over a plug of silica gel and the filtrate concentrated to give 4-formyl-2-trifluoromethyl-benzoic acid methyl ester (5.98 g), which was used without further purification. 1H-NMR (CDCl3, 400 MHz): 10.11 (s, 1H), 8.25-7.59 (m, 3H), 3.98 (s, 3H).
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
25.1 g
Type
catalyst
Reaction Step Three

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